An In-Depth Technical Guide to 7-Chlorobenzo[d]thiazol-2(3H)-one (CAS: 80416-76-8)
An In-Depth Technical Guide to 7-Chlorobenzo[d]thiazol-2(3H)-one (CAS: 80416-76-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Chlorobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and spectroscopic principles, this document details the synthesis, characterization, and potential applications of this molecule, offering valuable insights for researchers working with benzothiazole scaffolds.
Introduction: The Benzothiazole Core in Drug Discovery
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, imparts favorable physicochemical properties and the ability to engage with various biological targets. The incorporation of a chlorine atom at the 7-position of the benzothiazol-2(3H)-one core, as in the title compound, can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[4] Halogenated benzothiazoles have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making 7-Chlorobenzo[d]thiazol-2(3H)-one a molecule of considerable interest for further investigation and derivatization.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Chlorobenzo[d]thiazol-2(3H)-one is presented in the table below.
| Property | Value | Source |
| CAS Number | 80416-76-8 | N/A |
| Molecular Formula | C₇H₄ClNOS | N/A |
| Molecular Weight | 185.63 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Purity | Typically >95% (commercial availability) | N/A |
Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one
The synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one is logically approached through a two-step process, commencing with the preparation of the key intermediate, 2-amino-4-chlorobenzenethiol, followed by a cyclization reaction to form the target benzothiazolone ring system.
Step 1: Synthesis of 2-Amino-4-chlorobenzenethiol
The precursor, 2-amino-4-chlorobenzenethiol, is a crucial building block for the synthesis of various benzothiazole derivatives.[5][6] While multiple synthetic routes exist, a common and effective method involves the reduction of a corresponding disulfide or the hydrolysis of a benzothiazole precursor. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.
Step 2: Cyclization to 7-Chlorobenzo[d]thiazol-2(3H)-one
The formation of the benzothiazol-2(3H)-one ring is achieved through the cyclization of 2-amino-4-chlorobenzenethiol with a phosgene equivalent. Phosgene itself is a highly toxic gas, making its use in a laboratory setting hazardous.[7] A safer and more convenient alternative is the use of triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that serves as a source of phosgene in situ.[8] The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to yield the desired product.
Figure 1: Synthetic workflow for the cyclization step.
Experimental Protocol: Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as phosgene is generated in situ.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chlorobenzenethiol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-Chlorobenzo[d]thiazol-2(3H)-one.
Spectroscopic Characterization
The structural elucidation of 7-Chlorobenzo[d]thiazol-2(3H)-one is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are summarized below, based on the analysis of structurally related compounds.[9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The carbonyl carbon (C=O) of the thiazolone ring is expected to appear significantly downfield, typically above δ 160 ppm. |
| IR (KBr) | A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1680-1720 cm⁻¹. N-H stretching will appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spec. (EI) | The molecular ion peak (M⁺) should be observed at m/z 185, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |
Reactivity and Derivatization
The 7-Chlorobenzo[d]thiazol-2(3H)-one scaffold offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Figure 2: Potential sites for derivatization.
-
N-Alkylation/Arylation: The nitrogen atom of the thiazolone ring can be readily alkylated or arylated under basic conditions to introduce a variety of substituents.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the electron-withdrawing nature of the thiazolone ring and the directing effect of the chlorine atom.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position can potentially be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of alternative functional groups.
Potential Applications in Drug Discovery
While specific biological data for 7-Chlorobenzo[d]thiazol-2(3H)-one is not extensively reported in the public domain, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas.
-
Anticancer Activity: Numerous benzothiazole derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[3][11][12] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
-
Anti-inflammatory Activity: The benzothiazole scaffold has been explored for the development of novel anti-inflammatory agents.[2][4] Some derivatives have been shown to inhibit inflammatory pathways, suggesting their potential for treating inflammatory disorders.
-
Antimicrobial Activity: The inherent antimicrobial properties of the benzothiazole nucleus have led to the development of compounds with activity against various bacterial and fungal strains.[2]
The presence of the 7-chloro substituent on the benzothiazol-2(3H)-one core provides a valuable handle for medicinal chemists to explore its impact on biological activity and to design novel analogs with improved potency and selectivity.
Conclusion
7-Chlorobenzo[d]thiazol-2(3H)-one represents a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. This guide has provided a detailed overview of its synthesis, characterization, and potential for derivatization. Further investigation into the biological activities of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
- Jag tap, V. A., et al. (Year). A review on synthesis and biological activity of 7-chloro-6-fluoro benzothiazole derivatives. World Journal of Pharmaceutical Research, 14(15).
- (2025). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
- (2024). Biological evaluation of a series of benzothiazole derivatives as mosquitocidal agents.
- (2025). Synthesis, characterization and anti-inflammatory activity of some 2-amino benzothiazole derivatives.
- Mohamed, F. A., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 356-369.
- (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
- (2024).
- (2025). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.
- (Year). CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
- (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- (Year). Cytotoxic activity data for compounds 1a–f and 2a–d.
- Al-Zoubi, R. M., et al. (2017). A decade review of triphosgene and its applications in organic reactions. Molecules, 22(10), 1647.
- (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene.
- (2025). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.
- (Year). Possible mass fragmentation pattern of compound 3.
- (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
- (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line.
- (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central.
- (2022). Synthesis of Benzothiazole. ChemicalBook.
- (Year).
- (2021).
- (Year). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate.
- (Year). 7-Chlorobenzo[d]thiazol-2(3H)-one. Universal Biologicals.
- Mohamed, F. A., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. MSA Repository "MSAR".
- (Year). Benzothiazole synthesis. Organic Chemistry Portal.
- (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands.
- (1969). INVESTIGATION OF THE REACTION CONDITIONS OF PHOSGENE PRODUCTION. Periodica Polytechnica Chemical Engineering.
- (Year). 2-Amino-4-chlorobenzenethiol | C6H6ClNS | CID 12000. PubChem.
- (2021). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PubMed Central.
- (Year). Absorption characteristics of compounds 7a–d.
- (Year). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
